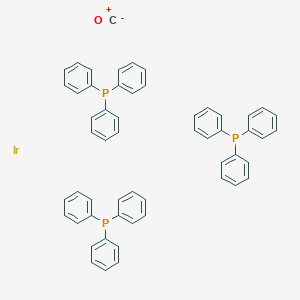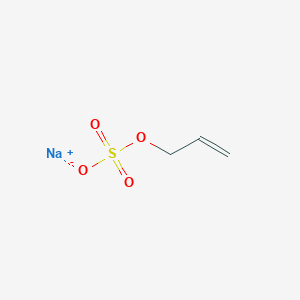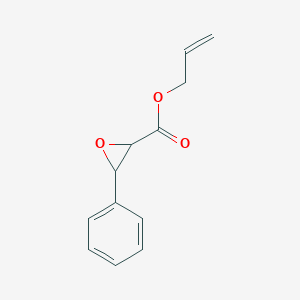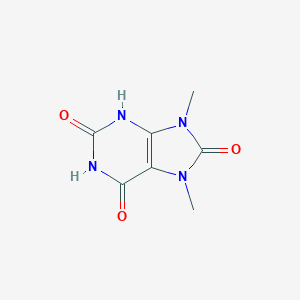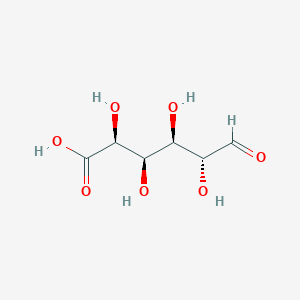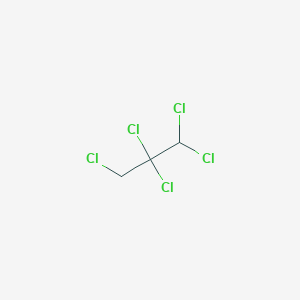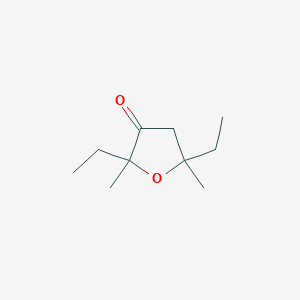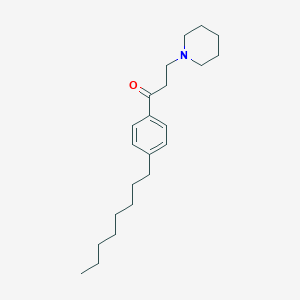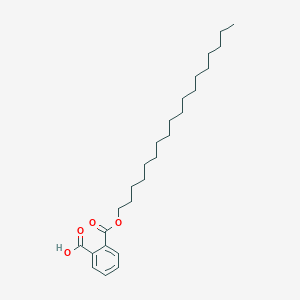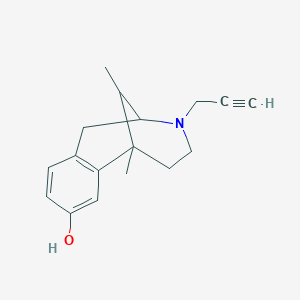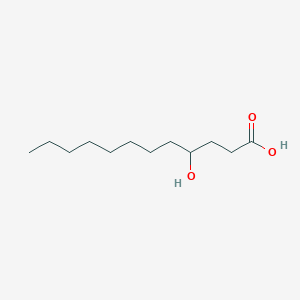
4-Hydroxydodecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxydodecanoic acid (4-HDDA) is a fatty acid that belongs to the family of medium-chain fatty acids. It is a colorless, odorless, and viscous liquid that is used in various scientific research applications. This acid is synthesized through different methods and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-Hydroxydodecanoic acid is not fully understood. It has been found to inhibit the growth of bacteria by disrupting their cell membranes and inhibiting their metabolic processes. It has also been found to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting the expression of anti-apoptotic proteins.
Biochemische Und Physiologische Effekte
4-Hydroxydodecanoic acid has been found to have various biochemical and physiological effects. It has been found to increase the level of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. It has also been found to increase the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in macrophages. Additionally, 4-Hydroxydodecanoic acid has been found to increase the expression of peroxisome proliferator-activated receptor-alpha (PPAR-alpha), which plays a role in lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Hydroxydodecanoic acid in lab experiments is its low toxicity. It has been found to have low toxicity in animal studies, making it a potential candidate for further research. Additionally, 4-Hydroxydodecanoic acid is relatively easy to synthesize and can be produced using renewable resources. However, one of the limitations of using 4-Hydroxydodecanoic acid in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many future directions for the research of 4-Hydroxydodecanoic acid. One potential direction is the development of antimicrobial agents using 4-Hydroxydodecanoic acid. Another potential direction is the development of anticancer drugs using 4-Hydroxydodecanoic acid. Additionally, further research can be done on the use of 4-Hydroxydodecanoic acid in the production of biodegradable polymers and as a potential biofuel. Further studies can also be done to understand the mechanism of action of 4-Hydroxydodecanoic acid and its potential applications in different fields.
Conclusion:
In conclusion, 4-Hydroxydodecanoic acid is a fatty acid that has various scientific research applications. It can be synthesized through different methods and has been found to have antibacterial, antifungal, antiviral, and anticancer properties. Additionally, it has been studied for its use in the production of biodegradable polymers and as a potential biofuel. Further research can be done to understand the mechanism of action of 4-Hydroxydodecanoic acid and its potential applications in different fields.
Wissenschaftliche Forschungsanwendungen
4-Hydroxydodecanoic acid has been extensively studied for its various scientific research applications. It has been found to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of antimicrobial agents. It has also been found to have anticancer properties, making it a potential candidate for the development of anticancer drugs. Additionally, 4-Hydroxydodecanoic acid has been studied for its use in the production of biodegradable polymers and as a potential biofuel.
Eigenschaften
CAS-Nummer |
16899-07-3 |
|---|---|
Produktname |
4-Hydroxydodecanoic acid |
Molekularformel |
C12H24O3 |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
4-hydroxydodecanoic acid |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-11(13)9-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15) |
InChI-Schlüssel |
UZNDHCZORMBARB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CCC(=O)O)O |
Kanonische SMILES |
CCCCCCCCC(CCC(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



